
5-(2,5-Dimethylphenyl)-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylphenyl)-5-oxovaleric acid (5-DMPVA) is a carboxylic acid that has been used in numerous scientific research applications. It is an important building block in organic synthesis and has been used in a variety of reactions, including Wittig reactions, Michael reactions, and as an initiator in polymerization reactions. 5-DMPVA is also a valuable tool for studying biochemical and physiological processes, as it has been found to interact with a variety of enzymes and receptors. In
Aplicaciones Científicas De Investigación
DNA Damage and Carcinogenic Potential
- The accumulation of 5-Aminolevulinic acid (a structurally related compound) in acute intermittent porphyria (AIP) might associate with hepatocellular carcinoma (HCC) in symptomatic patients. The study highlighted that 4,5-dioxovaleric acid (DOVA), a final product of 5-Aminolevulinic acid, is capable of alkylating guanine moieties in DNA, forming adducts, and inducing mutagenic effects in bacteria (Onuki et al., 2002).
Biomass-Derived Platform Chemicals
- 5-Hydroxymethylfurfural (HMF) and its derivatives, which include structurally related compounds, are recognized as versatile reagents or platform chemicals produced from plant biomass. These compounds are anticipated to become alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The review discussed the synthesis of HMF from plant feedstocks and the prospects for its use in the production of various materials and chemicals (Chernyshev et al., 2017). Furthermore, the use of 5-HMF as a building block in organic synthesis has been extensively studied, given its diverse functional groups and potential to incorporate renewable carbon sources into target compounds (Fan et al., 2019).
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-7-10(2)11(8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYXOJXHQGKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478378 |
Source


|
| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34670-08-1 |
Source


|
| Record name | 5-(2,5-DIMETHYLPHENYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)


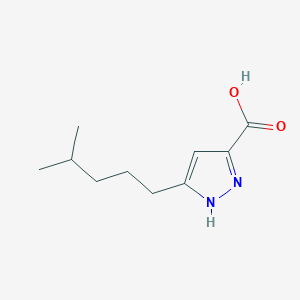
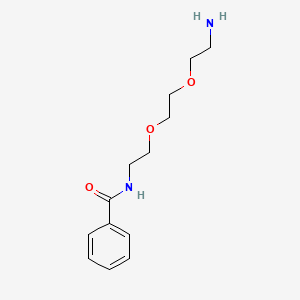
![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)
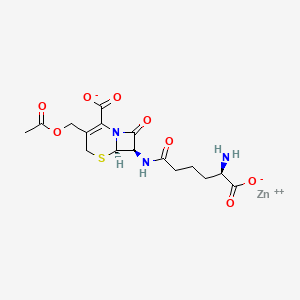
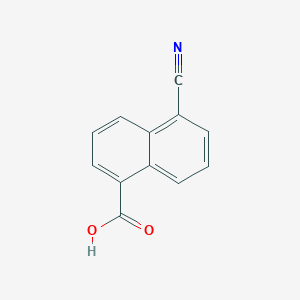
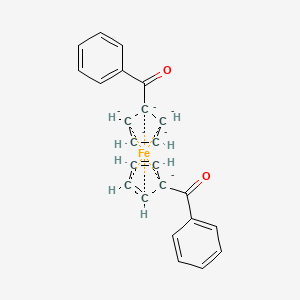
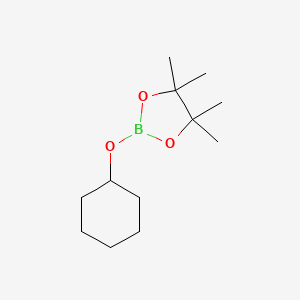

![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)